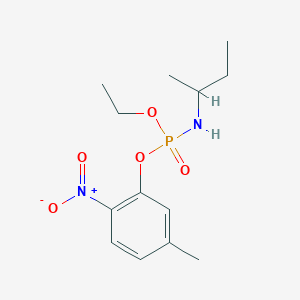
Butamifos oxon
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Butamifos oxon is a chemical compound with the molecular formula C13H21N2O5P and a molecular weight of 316.29 g/mol . It is an oxon form of butamifos, which is an organophosphorus pesticide used to control weeds . This compound is primarily used in pesticide residue analysis and is known for its effectiveness in various agricultural applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of butamifos oxon involves the oxidation of butamifos. The process typically includes the use of oxidizing agents such as hydrogen peroxide or peracids under controlled conditions to convert butamifos to its oxon form . The reaction conditions, including temperature and pH, are carefully monitored to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous monitoring systems to maintain optimal reaction conditions. The final product is then purified using techniques such as crystallization or chromatography to achieve the required quality standards .
Analyse Des Réactions Chimiques
Types of Reactions
Butamifos oxon undergoes various chemical reactions, including:
Oxidation: Conversion of butamifos to this compound using oxidizing agents.
Hydrolysis: Breakdown of this compound in the presence of water, leading to the formation of degradation products.
Substitution: Reactions involving the replacement of functional groups in the this compound molecule.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include hydrogen peroxide, peracids, and water. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired outcomes .
Major Products Formed
The major products formed from the reactions of this compound include various degradation products resulting from hydrolysis and oxidation. These products are often analyzed to understand the environmental impact and efficacy of this compound as a pesticide .
Applications De Recherche Scientifique
Butamifos oxon has several scientific research applications, including:
Pesticide Residue Analysis: Used as a standard in the analysis of pesticide residues in water and soil samples.
Environmental Studies: Investigated for its behavior and degradation in the environment, particularly in water and soil.
Toxicology Studies: Studied for its toxicological effects on various organisms, including its role as an acetylcholinesterase inhibitor.
Agricultural Research: Used in research to develop new and more effective herbicides and pesticides.
Mécanisme D'action
Butamifos oxon exerts its effects primarily through the inhibition of acetylcholinesterase, an enzyme critical for the proper functioning of the nervous system . By inhibiting this enzyme, this compound disrupts nerve signal transmission, leading to the death of target pests. Additionally, it inhibits microtubule formation, which is essential for cell division and growth .
Comparaison Avec Des Composés Similaires
Similar Compounds
Chlorpyrifos oxon: Another organophosphorus pesticide oxon known for its acetylcholinesterase inhibition properties.
Diazinon oxon: Similar in its mode of action and used in pesticide residue analysis.
Malathion oxon: Also inhibits acetylcholinesterase and is used in various agricultural applications.
Uniqueness of Butamifos Oxon
This compound is unique due to its specific application in controlling weeds and its effectiveness in pesticide residue analysis. Its dual mechanism of action, involving both acetylcholinesterase inhibition and microtubule formation inhibition, makes it a valuable compound in agricultural and environmental research .
Propriétés
Numéro CAS |
56362-05-1 |
|---|---|
Formule moléculaire |
C13H21N2O5P |
Poids moléculaire |
316.29 g/mol |
Nom IUPAC |
N-[ethoxy-(5-methyl-2-nitrophenoxy)phosphoryl]butan-2-amine |
InChI |
InChI=1S/C13H21N2O5P/c1-5-11(4)14-21(18,19-6-2)20-13-9-10(3)7-8-12(13)15(16)17/h7-9,11H,5-6H2,1-4H3,(H,14,18) |
Clé InChI |
KTBHXCBJYRPDHP-UHFFFAOYSA-N |
SMILES canonique |
CCC(C)NP(=O)(OCC)OC1=C(C=CC(=C1)C)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



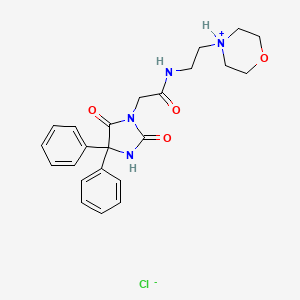
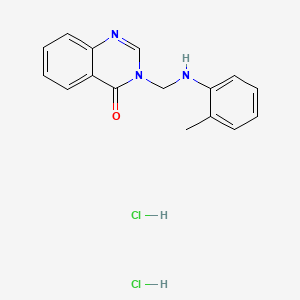
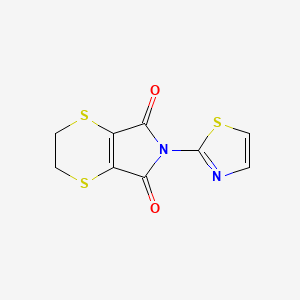
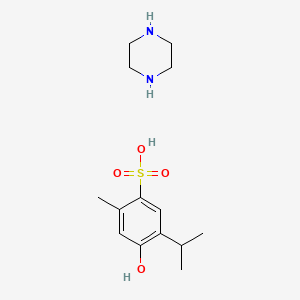

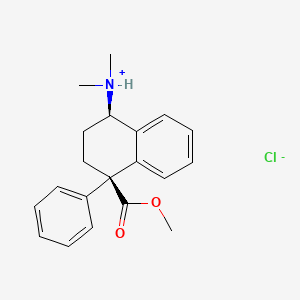
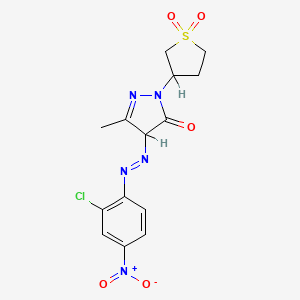
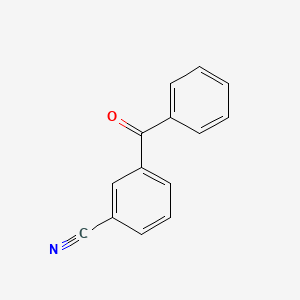
![Octadecanamide, N-[[2-[bis(2-hydroxyethyl)amino]ethoxy]methyl]-](/img/structure/B15345677.png)
![2-Ethyl-4,5-dihydro-6H-imidazo[4,5,1-ij]quinolin-6-one](/img/structure/B15345680.png)

![2-[2-(4-Dodecylphenoxy)ethoxy]ethyl dihydrogen phosphate](/img/structure/B15345690.png)

